molecular formula C11H10N2O B11906532 5-(4-Methoxyphenyl)pyrimidine CAS No. 69491-47-0

5-(4-Methoxyphenyl)pyrimidine

Cat. No.: B11906532
CAS No.: 69491-47-0
M. Wt: 186.21 g/mol
InChI Key: YTXBYDLGLGAHBY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a methoxyphenyl group at the 5-position of the pyrimidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pyrimidine typically involves the condensation of 4-methoxybenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot multicomponent reaction involving aldehydes, guanidine, and electron-deficient acetylenic compounds. This method offers high yields, short reaction times, and operational simplicity .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition leads to a reduction in the production of inflammatory mediators like prostaglandin E2 (PGE2), thereby exerting anti-inflammatory effects . Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: While these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their chemical reactivity and biological activities. For example, 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole exhibit substrate-selective inhibition of linoleate oxygenase activity, whereas 5-(4-Methoxyphenyl)pyrimidine is more versatile in its applications, including antimicrobial and anticancer activities .

Properties

CAS No.

69491-47-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10-6-12-8-13-7-10/h2-8H,1H3

InChI Key

YTXBYDLGLGAHBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CN=C2

Origin of Product

United States

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